molecular formula C13H16ClNO4S B1472964 1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 1858242-17-7

1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B1472964
CAS No.: 1858242-17-7
M. Wt: 317.79 g/mol
InChI Key: BVXNGGMCLWBEBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C13H16ClNO4S and its molecular weight is 317.79 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c14-12-3-1-2-10(8-12)9-20(18,19)15-6-4-11(5-7-15)13(16)17/h1-3,8,11H,4-7,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXNGGMCLWBEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C13H16ClNO4S
  • Molecular Weight : 317.79 g/mol
  • Structure : The compound features a piperidine ring substituted with a chlorobenzylsulfonyl group and a carboxylic acid moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, similar piperidine derivatives have been reported to inhibit acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively .
  • Antibacterial Activity : Compounds with sulfonyl groups often exhibit antibacterial properties. Research indicates that piperidine derivatives can disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .

Antimicrobial Activity

A study evaluated various piperidine derivatives for their antimicrobial efficacy against several bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus32 µg/mL
2Escherichia coli64 µg/mL
3Pseudomonas aeruginosa128 µg/mL

Enzyme Inhibition

The enzyme inhibitory activity of the compound was assessed through in vitro assays:

EnzymeIC50 (µM)Reference
Acetylcholinesterase (AChE)25
Urease30

Case Studies

  • Anticancer Potential : A series of studies have highlighted the anticancer properties of piperidine derivatives. For example, compounds structurally related to this compound were tested against various cancer cell lines, showing promising cytotoxic effects. The presence of the sulfonyl group was crucial for enhancing antiproliferative activity.
  • Diabetes Management : Some derivatives have been investigated for their hypoglycemic effects, suggesting that they may play a role in managing diabetes by improving insulin sensitivity and glucose metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 2
1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.